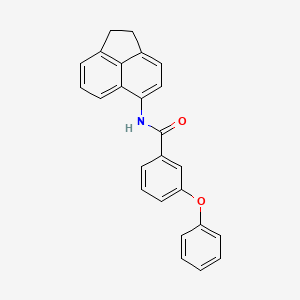

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide

Description

N-(1,2-Dihydroacenaphthylen-5-yl)-3-phenoxybenzamide is a synthetic compound characterized by a fused bicyclic acenaphthene core linked to a benzamide moiety via an amide bond. The 3-phenoxybenzamide substituent introduces electron-rich aromaticity and hydrophobicity, which may influence solubility and binding affinity.

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO2/c27-25(19-7-4-10-21(16-19)28-20-8-2-1-3-9-20)26-23-15-14-18-13-12-17-6-5-11-22(23)24(17)18/h1-11,14-16H,12-13H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTVJXIHKBEKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the acylation of 1,2-dihydroacenaphthylene with 3-phenoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its antitumor properties, particularly in the treatment of various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Yields for acenaphthene-thiazole analogs range from 44.3% to 64.4% , suggesting moderate synthetic accessibility. Ethanol is a common solvent, and recrystallization optimizes purity.

- Substituent Effects : Electron-donating groups (e.g., methoxy in 3d) lower melting points compared to electron-withdrawing groups (e.g., dichloro in 3e) .

- Pharmacophore Flexibility : Replacement of the thiazole ring with a benzamide (as in MS8) alters solubility and target selectivity .

Structure-Activity Relationships (SAR) :

- Aromatic Rigidity : The acenaphthene core likely stabilizes interactions with hydrophobic protein pockets.

- Amide Linkers : Benzamide derivatives (e.g., MS8) may exhibit different kinase inhibition profiles compared to thiazole-linked analogs .

Research Findings and Gaps

Anticancer Potential: Acenaphthene-thiazole derivatives inhibit proliferation in breast (MDA-MB-468) and melanoma (A375) cell lines at 20 μM concentrations, comparable to adriamycin controls .

Synthetic Limitations : Lower yields in dichlorophenyl derivatives (e.g., 3e, 54.9%) suggest steric or electronic challenges during amide bond formation .

Unanswered Questions: No direct data exists for this compound’s solubility or metabolic stability. Comparative studies with MS8 (a 3-phenoxybenzamide analog) are needed to evaluate scaffold-specific effects .

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an acenaphthylene moiety linked to a phenoxybenzamide structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the following pathways:

- MAPK/ERK Pathway : This pathway is crucial for cell growth and differentiation. Inhibition or modulation of this pathway can lead to reduced tumor growth.

- PI3K/AKT Pathway : This pathway plays a significant role in cell survival. Targeting this pathway can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

Recent studies have indicated that this compound exhibits various biological activities:

-

Anticancer Activity :

- In vitro studies demonstrate that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

- A notable study showed a significant reduction in tumor size in xenograft models treated with this compound, suggesting its potential as a therapeutic agent for cancer treatment.

-

Anti-inflammatory Properties :

- The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Human breast cancer cells | Significant reduction in cell viability at concentrations >10 µM; induction of apoptosis confirmed via flow cytometry. |

| Study 2 | Mouse xenograft model | Tumor size decreased by 45% after 4 weeks of treatment compared to control group; no significant toxicity observed. |

| Study 3 | Inflammatory cytokine assay | Reduced levels of TNF-alpha and IL-6 in treated macrophages compared to untreated controls. |

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound. Key findings include:

- Bioavailability : Studies indicate improved bioavailability when administered via specific formulations.

- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which could influence its therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.